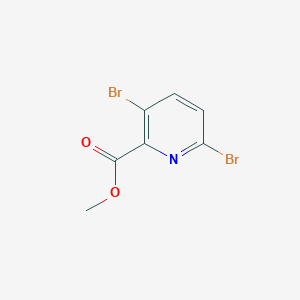

Methyl 3,6-dibromopicolinate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl 3,6-dibromopyridine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5Br2NO2/c1-12-7(11)6-4(8)2-3-5(9)10-6/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJCLRVOXIRHZCR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CC(=N1)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5Br2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90591932 | |

| Record name | Methyl 3,6-dibromopyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90591932 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

495416-04-1 | |

| Record name | Methyl 3,6-dibromopyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90591932 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to Methyl 3,6-Dibromopicolinate: Synthesis, Properties, and Applications for the Research Scientist

For distribution to: Researchers, scientists, and drug development professionals.

Abstract

Introduction: The Strategic Value of Halogenated Pyridines

The pyridine scaffold is a ubiquitous motif in pharmaceuticals, agrochemicals, and functional materials. The introduction of halogen atoms onto the pyridine ring dramatically enhances its utility as a synthetic intermediate. Halogens, particularly bromine, serve as versatile handles for a wide array of cross-coupling reactions, enabling the construction of complex molecular architectures.[1][2] The strategic placement of two bromine atoms, as in the case of Methyl 3,6-dibromopicolinate, offers the potential for sequential and regioselective functionalization, providing a powerful tool for the systematic exploration of chemical space in drug discovery programs.[3][4] The methyl ester functionality further adds to its versatility, allowing for straightforward modification to the corresponding carboxylic acid or amide derivatives.

Physicochemical Properties and Structural Elucidation

While experimental data for this compound is scarce, we can predict its key properties based on its structure and data from analogous compounds such as Methyl 6-bromopicolinate and other dibrominated pyridines.[5][6][7]

Table 1: Predicted Physicochemical Properties of this compound

| Property | Predicted Value | Rationale/Comparison |

| Molecular Formula | C7H5Br2NO2 | Based on chemical structure |

| Molecular Weight | 310.93 g/mol | Calculated from atomic weights |

| Appearance | White to off-white solid | Typical for similar crystalline organic compounds |

| Melting Point | 100-120 °C | Higher than monobrominated analogs due to increased molecular weight and symmetry |

| Boiling Point | > 300 °C | Estimated based on related compounds |

| Solubility | Soluble in common organic solvents (e.g., DCM, THF, Ethyl Acetate); Insoluble in water | Expected for a nonpolar organic molecule |

Spectroscopic Characterization:

The structural confirmation of synthesized this compound would rely on a combination of standard spectroscopic techniques.[8][9][10][11]

-

1H NMR: The proton NMR spectrum is expected to show two distinct aromatic proton signals, likely doublets, in the region of 7.5-8.5 ppm. The methyl ester would present as a singlet around 3.9-4.1 ppm.

-

13C NMR: The carbon NMR spectrum will display signals for the five pyridine ring carbons and the carbonyl and methyl carbons of the ester group. The carbons attached to the bromine atoms will exhibit characteristic shifts.

-

Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for a molecule containing two bromine atoms (approximately 1:2:1 ratio for M, M+2, and M+4 peaks), which would be a definitive indicator of the compound's identity.

-

Infrared (IR) Spectroscopy: Key vibrational bands would include C=O stretching for the ester (around 1720-1740 cm-1), C=C and C=N stretching for the pyridine ring, and C-Br stretching vibrations.

Synthesis and Purification

The synthesis of this compound would likely commence from a commercially available starting material, such as 2-amino-3-methylpyridine or a suitable picolinic acid derivative, followed by bromination and esterification steps.

Proposed Synthetic Pathway:

Caption: Proposed synthetic route to this compound.

Detailed Experimental Protocol (Hypothetical):

Step 1: Bromination of 2-Amino-3-methylpyridine A solution of 2-amino-3-methylpyridine in a suitable solvent (e.g., acetic acid) would be treated with a brominating agent such as N-bromosuccinimide (NBS) or elemental bromine to introduce the first bromine atom, likely at the 5-position.[12]

Step 2: Sandmeyer Reaction The resulting 2-amino-3-methyl-5-bromopyridine would then undergo a Sandmeyer reaction. Diazotization with sodium nitrite in the presence of hydrobromic acid, followed by treatment with cuprous bromide, would replace the amino group with a second bromine atom.

Step 3: Oxidation of the Methyl Group The 2,5-dibromo-3-methylpyridine would be oxidized to the corresponding carboxylic acid using a strong oxidizing agent like potassium permanganate.

Step 4: Esterification Finally, the 3,6-dibromopicolinic acid would be esterified to the methyl ester using methanol in the presence of a catalytic amount of strong acid, such as sulfuric acid.

Purification: Purification at each step would likely involve standard techniques such as extraction, crystallization, and column chromatography on silica gel.

Chemical Reactivity and Applications in Drug Discovery

The synthetic utility of this compound lies in the differential reactivity of its two carbon-bromine bonds, enabling selective functionalization.

Regioselective Cross-Coupling Reactions:

The bromine atom at the 6-position is generally more activated towards oxidative addition in palladium-catalyzed cross-coupling reactions due to its position ortho to the electron-withdrawing nitrogen atom.[13][14][15] This inherent reactivity difference can be exploited for sequential, site-selective modifications.

Caption: Potential regioselective reactions of this compound.

Suzuki-Miyaura Coupling: Reaction with an aryl or vinyl boronic acid in the presence of a palladium catalyst and a base would likely lead to substitution at the 6-position first. The remaining bromine at the 3-position could then be subjected to a second, different cross-coupling reaction.

Buchwald-Hartwig Amination: This powerful C-N bond-forming reaction would also be expected to proceed with high selectivity at the 6-position, allowing for the introduction of a wide range of nitrogen-containing substituents.

Applications in Medicinal Chemistry:

The ability to introduce diverse functionalities at specific positions on the pyridine ring makes this compound a highly attractive scaffold for the synthesis of novel drug candidates.[16][17][18] The resulting substituted picolinates can be further elaborated, for instance, by hydrolysis of the methyl ester to the carboxylic acid, which can then be coupled with amines to form amides, a common functional group in many bioactive molecules.

Safety and Handling

While a specific Material Safety Data Sheet (MSDS) for this compound is unavailable, it should be handled with the standard precautions for halogenated aromatic compounds.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Handling: Use in a well-ventilated area, preferably a fume hood. Avoid inhalation of dust and contact with skin and eyes.

-

Storage: Store in a cool, dry, and dark place in a tightly sealed container.

Conclusion

This compound represents a promising, albeit currently under-documented, building block for synthetic and medicinal chemistry. Its predicted properties and reactivity, based on established chemical principles and data from related compounds, suggest that it is a valuable tool for the construction of complex, highly functionalized pyridine derivatives. This guide provides a foundational understanding for researchers looking to synthesize and utilize this and similar halogenated pyridines in their research endeavors.

References

- A Comparative Guide to the Reactivity of 3-Bromo-2-chloropyridine and 2,3-dibromopyridine in Cross-Coupling Reactions. (n.d.). Benchchem.

- The Role of Halogenated Pyridines in Modern Drug Discovery. (2025). Future Origin.

- methyl 3,6-dibromopyrazine-2-carboxyl

- Double Heck Cross‐Coupling Reactions of Dibromin

- Regioselectivity in alkenyl(aryl)-heteroaryl Suzuki cross-coupling reactions of 2,4-dibromopyridine. A synthetic and mechanistic study. (2025).

- Selective Halogenation of Pyridines Using Designed Phosphine Reagents. (n.d.). PMC.

- Regioselective Suzuki-Miyarua Cross-Coupling for Substituted 2,4-Dibromopyridines Catalyzed by C3-Symmetric Tripalladium Clusters. (2025). PubMed.

- A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene. (2021). White Rose Research Online.

- Role of Pyridines in Medicinal Chemistry and Design of BACE1 Inhibitors Possessing a Pyridine Scaffold. (n.d.).

- Supporting Information. (n.d.). The Royal Society of Chemistry.

- 3,6-Dibromo-2-methylpyridine 97 39919-65-8. (n.d.). Sigma-Aldrich.

- Methyl 3-(broMoMethyl)

- Application of Halogen Bond in Drug Discovery. (n.d.). PharmaBlock.

- Methyl 4,6-dibromopyridine-3-carboxyl

- Picolinic acid derivatives and their use as intermediates. (n.d.).

- Methyl 6-bromopyridine-2-carboxyl

- New Halogen-Containing Drugs Approved by FDA in 2021: An Overview on Their Syntheses and Pharmaceutical Use. (2022). MDPI.

- Methyl-6-bromopyridine-2-carboxylate 97 26218-75-7. (n.d.). Sigma-Aldrich.

- Spectroscopy Data for Undergradu

- Synthesis of 3, 6-dichloropicolinic acid. (n.d.).

- NMR Spectroscopy. (n.d.). MSU chemistry.

- Characterization and Structure by NMR and FTIR Spectroscopy, and Molecular Modeling of Chromium(III)

- What are the synthesis and applications of 6-Aminopicolinic Acid Methyl Ester?. (n.d.). Guidechem.

- Fractioning and Compared 1 H NMR and GC-MS Analyses of Lanolin Acid Components. (n.d.). MDPI.

- Preparation of 3,6-dichloropicolinic acid. (n.d.).

Sources

- 1. nbinno.com [nbinno.com]

- 2. Selective Halogenation of Pyridines Using Designed Phosphine Reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Regioselective Suzuki-Miyarua Cross-Coupling for Substituted 2,4-Dibromopyridines Catalyzed by C3-Symmetric Tripalladium Clusters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 3,6-Dibromo-2-methylpyridine 97 39919-65-8 [sigmaaldrich.com]

- 6. Methyl 4,6-dibromopyridine-3-carboxylate - C7H5Br2NO2 | CSSS00010369140 [chem-space.com]

- 7. 甲基-6-溴吡啶-2-羧酸酯 97% | Sigma-Aldrich [sigmaaldrich.com]

- 8. files.eric.ed.gov [files.eric.ed.gov]

- 9. NMR Spectroscopy [www2.chemistry.msu.edu]

- 10. ars.usda.gov [ars.usda.gov]

- 11. mdpi.com [mdpi.com]

- 12. chembk.com [chembk.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. researchgate.net [researchgate.net]

- 15. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 16. researchgate.net [researchgate.net]

- 17. namiki-s.co.jp [namiki-s.co.jp]

- 18. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Synthesis of Methyl 3,6-dibromopicolinate

This guide provides a comprehensive overview of a robust synthetic route to Methyl 3,6-dibromopicolinate, a valuable building block in medicinal chemistry and materials science. The presented methodology is designed for researchers, scientists, and drug development professionals, offering not only a step-by-step protocol but also the underlying scientific rationale for key experimental choices.

Introduction

This compound is a halogenated pyridine derivative with significant potential as an intermediate in the synthesis of a variety of complex organic molecules. The presence of two bromine atoms at the 3 and 6 positions of the picolinate core offers versatile handles for further functionalization through cross-coupling reactions, nucleophilic substitutions, and other transformations. This guide details a strategic, two-step synthesis starting from the commercially available Methyl 6-aminopicolinate.

Synthetic Strategy: A Two-Pronged Approach

The synthesis of this compound is strategically divided into two key transformations: a Sandmeyer reaction to introduce the first bromine atom at the 6-position, followed by a regioselective bromination at the 3-position. This approach leverages a reliable and well-established method for the initial halogenation and addresses the challenge of introducing a second bromine atom onto an already electron-deficient pyridine ring.

Caption: Simplified mechanism of the Sandmeyer reaction.

Experimental Protocol: Synthesis of Methyl 6-bromopicolinate

Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |

| Methyl 6-aminopicolinate | 152.15 | 10.0 g | 0.0657 |

| Hydrobromic acid (48%) | 80.91 | 40 mL | - |

| Sodium nitrite (NaNO₂) | 69.00 | 5.0 g | 0.0725 |

| Copper(I) bromide (CuBr) | 143.45 | 10.4 g | 0.0725 |

| Deionized water | 18.02 | As needed | - |

| Dichloromethane (DCM) | 84.93 | As needed | - |

| Saturated sodium bicarbonate | - | As needed | - |

| Brine | - | As needed | - |

| Anhydrous magnesium sulfate | 120.37 | As needed | - |

Procedure:

-

In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel, dissolve Methyl 6-aminopicolinate (10.0 g, 0.0657 mol) in hydrobromic acid (48%, 40 mL).

-

Cool the mixture to 0-5 °C in an ice-salt bath.

-

Slowly add a solution of sodium nitrite (5.0 g, 0.0725 mol) in 10 mL of water dropwise, maintaining the temperature below 5 °C.

-

Stir the resulting diazonium salt solution at 0-5 °C for an additional 30 minutes.

-

In a separate 500 mL flask, prepare a solution of copper(I) bromide (10.4 g, 0.0725 mol) in hydrobromic acid (48%, 20 mL).

-

Slowly add the cold diazonium salt solution to the copper(I) bromide solution with vigorous stirring. The temperature should be maintained between 0-10 °C initially and then allowed to warm to room temperature.

-

After the addition is complete, heat the reaction mixture to 60 °C for 1 hour to ensure complete decomposition of the diazonium salt (cessation of nitrogen evolution).

-

Cool the reaction mixture to room temperature and extract with dichloromethane (3 x 50 mL).

-

Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 50 mL) and then with brine (50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford Methyl 6-bromopicolinate as a solid.

Part 2: Regioselective Bromination of Methyl 6-bromopicolinate

The second step involves the introduction of a bromine atom at the 3-position of the picolinate ring. The pyridine ring is inherently electron-deficient, and this effect is exacerbated by the presence of the electron-withdrawing methyl ester and bromine substituents. Therefore, electrophilic aromatic substitution requires forcing conditions. The substitution is directed to the 3-position, as the pyridine nitrogen deactivates the 2, 4, and 6 positions towards electrophilic attack.

Rationale for Reagent Selection

A potent brominating system is required to overcome the deactivation of the pyridine ring. A mixture of bromine and oleum (fuming sulfuric acid) provides a highly electrophilic brominating species. The oleum acts as a strong Lewis acid, polarizing the Br-Br bond and increasing the electrophilicity of the bromine.

Experimental Protocol: Synthesis of this compound

Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |

| Methyl 6-bromopicolinate | 216.03 | 5.0 g | 0.0231 |

| Oleum (20% SO₃) | - | 20 mL | - |

| Bromine (Br₂) | 159.81 | 1.5 mL (4.6 g) | 0.0288 |

| Ice | - | As needed | - |

| Sodium bisulfite solution | - | As needed | - |

| Dichloromethane (DCM) | 84.93 | As needed | - |

| Saturated sodium bicarbonate | - | As needed | - |

| Brine | - | As needed | - |

| Anhydrous sodium sulfate | 142.04 | As needed | - |

Procedure:

-

In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, carefully add Methyl 6-bromopicolinate (5.0 g, 0.0231 mol) to oleum (20 mL) at room temperature.

-

Heat the mixture to 120 °C in an oil bath.

-

Slowly add bromine (1.5 mL, 0.0288 mol) dropwise to the heated solution.

-

Maintain the reaction at 120 °C for 6-8 hours, monitoring the progress by TLC or LC-MS.

-

After the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice.

-

Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

-

If a yellow color from excess bromine persists, add a few drops of sodium bisulfite solution to quench it.

-

Extract the aqueous mixture with dichloromethane (3 x 40 mL).

-

Combine the organic layers, wash with brine (40 mL), and dry over anhydrous sodium sulfate.

-

Filter and concentrate the organic phase under reduced pressure.

-

Purify the resulting crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain this compound.

Conclusion

This guide outlines a reliable and scalable two-step synthesis of this compound from a commercially available starting material. The described protocols, grounded in established chemical principles, provide a clear path for researchers to access this versatile building block. The detailed experimental procedures and the rationale behind the chosen synthetic strategy are intended to empower scientists in their pursuit of novel molecules for various applications.

References

-

IRL @ UMSL. Synthesis of Some Aminopicolinic Acids. [Link]

- Google Patents.

- Google Patents. Synthesis method of 3-bromo-6-chloropyridyl-2-formic acid.

-

Wikipedia. Sandmeyer reaction. [Link]

-

Organic Chemistry Portal. Sandmeyer Reaction. [Link]

-

Master Organic Chemistry. Reactions of Diazonium Salts: Sandmeyer and Related Reactions. [Link]

-

YouTube. EAS Reactions with Pyridine. [Link]

-

RSC Publishing. Transition-metal-free decarboxylative halogenation of 2-picolinic acids with dihalomethane under oxygen conditions. [Link]

-

ACS Publications. Catalytic Electrophilic Halogenation of Arenes with Electron-Withdrawing Substituents. [Link]

-

PrepChem.com. Synthesis of 3,6-dichloropicolinic acid. [Link]

-

ResearchGate. Synthesis of 3, 6-dichloropicolinic acid. [Link]

-

MySkinRecipes. 3,6-Dibromopicolinic acid. [Link]

Introduction: The Significance of Methyl 3,6-dibromopicolinate

An In-Depth Technical Guide to the Starting Materials and Synthesis of Methyl 3,6-dibromopicolinate

For Researchers, Scientists, and Drug Development Professionals

This compound is a halogenated pyridine derivative of significant interest in the fields of medicinal chemistry and materials science. As a versatile synthetic building block, its utility lies in the strategic placement of two bromine atoms on the picolinic acid scaffold. These bromine atoms serve as reactive handles for a variety of cross-coupling reactions, allowing for the introduction of diverse functionalities and the construction of complex molecular architectures. Picolinic acid and its derivatives are known for their ability to form stable complexes with a wide range of metal ions, making them valuable ligands in coordination chemistry and potential components of imaging agents and radiopharmaceuticals.[1] The strategic functionalization of the picolinate core, facilitated by intermediates like this compound, is crucial for the development of novel therapeutic agents and advanced materials.

This guide provides a comprehensive overview of the synthetic routes to this compound, with a focus on the selection of readily available starting materials and the rationale behind the chosen chemical transformations.

Retrosynthetic Analysis: Deconstructing the Target Molecule

A logical retrosynthetic analysis of this compound points to two key transformations: the esterification of the carboxylic acid and the introduction of the bromine atoms onto the pyridine ring. The most straightforward final step is the esterification of 3,6-dibromopicolinic acid. Therefore, the primary synthetic challenge lies in the efficient and regioselective synthesis of this dibrominated picolinic acid intermediate.

Caption: Retrosynthetic analysis of this compound.

Based on established pyridine chemistry, the most reliable method for the regioselective introduction of halogens is often the Sandmeyer reaction, starting from an appropriately substituted aminopyridine.[2][3][4] This approach offers a high degree of control over the position of the incoming halogen.

Synthetic Pathways to 3,6-Dibromopicolinic Acid: A Comparative Overview

The synthesis of 3,6-dibromopicolinic acid is the cornerstone of obtaining the target methyl ester. While direct bromination of picolinic acid is challenging due to the deactivating effect of the carboxylic acid group and the potential for multiple, difficult-to-separate isomers, a more controlled and predictable synthesis can be achieved via the Sandmeyer reaction. This section will detail this primary synthetic route.

Primary Synthetic Route: The Sandmeyer Reaction

The Sandmeyer reaction is a versatile and widely used method for the conversion of an aromatic amino group into a variety of functionalities, including halogens, through the intermediacy of a diazonium salt.[2][3][4][5][6] This method is particularly well-suited for the synthesis of 3,6-dibromopicolinic acid from a corresponding aminopicolinic acid precursor.

The overall transformation involves two key steps:

-

Diazotization: The conversion of the primary aromatic amine to a diazonium salt using nitrous acid, typically generated in situ from sodium nitrite and a strong acid.

-

Sandmeyer Bromination: The displacement of the diazonium group with a bromide ion, catalyzed by a copper(I) bromide salt.

Caption: Workflow for the synthesis of 3,6-dibromopicolinic acid via the Sandmeyer reaction.

A plausible and commercially available starting material for this route is 3-amino-6-hydroxypicolinic acid or a related aminopicolinic acid derivative. For the purpose of this guide, we will outline the general procedure starting from a generic aminopicolinic acid. A patent describing a similar Sandmeyer bromination of 2-amino-3-methyl-5-bromopyridine to yield 2,5-dibromo-3-methylpyridine provides a strong procedural basis.[7]

Objective: To synthesize 3,6-dibromopicolinic acid from a suitable aminopicolinic acid precursor.

Materials:

| Reagent/Solvent | CAS Number | Molecular Weight | Purpose |

| Aminopicolinic Acid Derivative | Varies | Varies | Starting Material |

| Hydrobromic Acid (48%) | 10035-10-6 | 80.91 | Acidic Medium |

| Sodium Nitrite | 7632-00-0 | 69.00 | Diazotizing Agent |

| Copper(I) Bromide | 7787-70-4 | 143.45 | Catalyst |

| Deionized Water | 7732-18-5 | 18.02 | Solvent |

| Diethyl Ether | 60-29-7 | 74.12 | Extraction Solvent |

| Anhydrous Magnesium Sulfate | 7487-88-9 | 120.37 | Drying Agent |

Procedure:

-

Diazotization:

-

In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve the aminopicolinic acid derivative in a 48% hydrobromic acid solution at 0-5 °C.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise via the dropping funnel, maintaining the temperature between -5 and 0 °C.

-

Stir the reaction mixture for an additional 30 minutes at this temperature to ensure complete formation of the diazonium salt.

-

-

Sandmeyer Reaction:

-

In a separate flask, prepare a solution of copper(I) bromide in hydrobromic acid.

-

Slowly add the cold diazonium salt solution to the copper(I) bromide solution. Vigorous evolution of nitrogen gas should be observed.

-

Allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for 1-2 hours to ensure the reaction goes to completion.

-

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature and extract the product with diethyl ether or another suitable organic solvent.

-

Combine the organic extracts and wash with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude 3,6-dibromopicolinic acid.

-

The crude product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water).

-

Final Step: Esterification to this compound

The final step in the synthesis is the esterification of the carboxylic acid group of 3,6-dibromopicolinic acid to form the methyl ester. This is a standard and generally high-yielding transformation. Fischer esterification, using an excess of methanol in the presence of a catalytic amount of strong acid, is a common and effective method.

Objective: To synthesize this compound from 3,6-dibromopicolinic acid.

Materials:

| Reagent/Solvent | CAS Number | Molecular Weight | Purpose |

| 3,6-Dibromopicolinic Acid | 1133116-49-0 | 280.90 | Starting Material |

| Methanol | 67-56-1 | 32.04 | Reagent and Solvent |

| Sulfuric Acid (conc.) | 7664-93-9 | 98.08 | Catalyst |

| Sodium Bicarbonate (sat. aq.) | 144-55-8 | 84.01 | Neutralizing Agent |

| Ethyl Acetate | 141-78-6 | 88.11 | Extraction Solvent |

| Anhydrous Sodium Sulfate | 7757-82-6 | 142.04 | Drying Agent |

Procedure:

-

Reaction Setup:

-

Suspend 3,6-dibromopicolinic acid in methanol in a round-bottom flask equipped with a reflux condenser.

-

Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops) to the mixture.

-

-

Reaction:

-

Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.

-

Dissolve the residue in ethyl acetate and carefully wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst.

-

Wash the organic layer with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude this compound.

-

The product can be purified by flash column chromatography on silica gel if necessary.

-

Conclusion

The synthesis of this compound is most efficiently achieved through a two-step process starting from a suitable aminopicolinic acid derivative. The key transformation is a Sandmeyer reaction to introduce the two bromine atoms, followed by a standard Fischer esterification. This approach provides a reliable and scalable route to this valuable synthetic intermediate, enabling its use in the development of novel pharmaceuticals and advanced materials. Careful control of reaction conditions, particularly temperature during the diazotization step, is crucial for achieving high yields and purity.

References

- PrepChem. (n.d.). Synthesis of 3,6-dichloropicolinic acid.

- Google Patents. (1978). US4087431A - Preparation of 3,6-dichloropicolinic acid.

- ResearchGate. (n.d.). Synthesis of 3, 6-dichloropicolinic acid.

- RSC Publishing. (2023). Synthesis of picolinates via a cooperative vinylogous anomeric-based oxidation using UiO-66(Zr)-N(CH2PO3H2)2 as a catalyst.

- RSC Publishing. (2019). Transition-metal-free decarboxylative halogenation of 2-picolinic acids with dihalomethane under oxygen conditions.

- RSC Publishing. (2019). Transition-metal-free decarboxylative halogenation of 2-picolinic acids with dihalomethane under oxygen conditions.

- ResearchGate. (n.d.). Synthesis of picolinate and picolinic acid derivatives using UiO-66-N(Zr)-N(CH2PO3H2)2 as a novel heterogeneous catalyst.

- IRL @ UMSL. (2012). Synthesis of Some Aminopicolinic Acids.

- PubMed Central. (2023). Unraveling the Crystal Structures of Picolinic Acid Derivatives: Synthesis, Packing, Interactions, and Conformational Flexibility.

- Google Patents. (1966). GB1032889A - Picolinic acid derivatives and process for their preparation.

- Google Patents. (2016). CN106243027A - A kind of preparation method of 3,6 dichloro 2 picolinic acids.

- Google Patents. (2008). CN101235512A - Electrolytic synthesis method for 3,6-dichloropicolinic acid.

- Wikipedia. (n.d.). Sandmeyer reaction.

- Chemical Reviews. (2020). Decarboxylative Halogenation of Organic Compounds.

- L.S.College, Muzaffarpur. (2022). Sandmeyer reaction.

- ChemicalBook. (n.d.). Methyl 3-(broMoMethyl)-6-chloropicolinate synthesis.

- BYJU'S. (n.d.). Sandmeyer Reaction Mechanism.

- Organic Chemistry Portal. (n.d.). Sandmeyer Reaction.

- Ivy Fine Chemicals. (n.d.). 3,6-Dibromopicolinic acid [CAS: 1133116-49-0].

- Wikipedia. (n.d.). Picolinic acid.

- Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions.

- BLD Pharm. (n.d.). 1133116-49-0|3,6-Dibromopicolinic acid|BLD Pharm.

- ChemicalBook. (n.d.). 3,6-Dibromopicolinic acid | 1133116-49-0.

- MySkinRecipes. (n.d.). 3,6-Dibromopicolinic acid.

- Taylor & Francis Online. (1989). Halogenation of 2-Hydroxynicotinic Acid.

- ResearchGate. (2018). Synthesis of Methyl 2‐Bromo‐3‐oxocyclopent‐1‐ene‐1‐carboxylate.

- Google Patents. (2016). CN105348177A - Preparation method for 2,5-dibromo-3-methylpyridine.

- Google Patents. (2020). CN111116370A - A method for synthesizing methyl 2,4-dihydroxy-3,6-dimethylbenzoate using 4-O-desmethylbarbaric acid.

- Technical Disclosure Commons. (2025). Novel process for the preparation of 6-hydroxy-2-methylbenzofuran-3-carboxylic acid.

Sources

- 1. Unraveling the Crystal Structures of Picolinic Acid Derivatives: Synthesis, Packing, Interactions, and Conformational Flexibility - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 3. lscollege.ac.in [lscollege.ac.in]

- 4. byjus.com [byjus.com]

- 5. Sandmeyer Reaction [organic-chemistry.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. CN105348177A - Preparation method for 2,5-dibromo-3-methylpyridine - Google Patents [patents.google.com]

An In-Depth Technical Guide to Methyl 3,6-dibromopicolinate

For Researchers, Scientists, and Drug Development Professionals

Foreword

This guide serves as a comprehensive technical resource on Methyl 3,6-dibromopicolinate, a halogenated pyridine derivative with significant potential in synthetic organic chemistry and drug discovery. As a Senior Application Scientist, my objective is to provide not just a collection of data, but a cohesive narrative that elucidates the synthesis, properties, and applications of this versatile building block. The methodologies described herein are presented with an emphasis on the underlying chemical principles, empowering researchers to not only replicate but also adapt these protocols for their specific needs.

Chemical Identity and Properties

The foundational step in understanding any chemical entity is to establish its precise identity. The compound of interest is systematically named according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature.

IUPAC Name: Methyl 3,6-dibromopyridine-2-carboxylate

This name unequivocally describes a pyridine ring with a methyl ester at the 2-position, and bromine atoms at the 3- and 6-positions. While a specific CAS number for this compound is not widely documented, its precursor, 3,6-dibromopicolinic acid , is registered under CAS Number 1133116-49-0 .[1] An analogous compound, methyl 3,6-dibromopyrazine-2-carboxylate, is identified by CAS Number 13301-04-7.[2]

Physicochemical Properties (Predicted)

A summary of the predicted physicochemical properties for this compound is presented in the table below. These values are estimated based on the properties of analogous compounds and computational models.

| Property | Predicted Value |

| Molecular Formula | C₇H₅Br₂NO₂ |

| Molecular Weight | 294.93 g/mol |

| Appearance | Off-white to pale yellow solid |

| Melting Point | Not available (solid at room temp.) |

| Boiling Point | >300 °C (decomposes) |

| Solubility | Soluble in methanol, ethanol, DMSO, DMF |

Synthesis of this compound

The synthesis of this compound is logically approached in a two-step sequence: the synthesis of the precursor, 3,6-dibromopicolinic acid, followed by its esterification.

Synthesis of 3,6-Dibromopicolinic Acid

The synthesis of halogenated picolinic acids can be challenging. Drawing parallels from the synthesis of 3,6-dichloropicolinic acid, a potential route for 3,6-dibromopicolinic acid could involve the halogenation of a suitable picolinic acid precursor.[3][4] However, a more direct and often preferred method for laboratory-scale synthesis is the directed ortho-metalation followed by bromination, or a Sandmeyer-type reaction from an appropriate aminopicolinic acid. Given the commercial availability of 3,6-dibromopicolinic acid, for many applications, direct purchase may be the most efficient route.

Esterification: The Fischer-Speier Approach

The conversion of 3,6-dibromopicolinic acid to its methyl ester is most effectively achieved through Fischer-Speier esterification.[5][6] This acid-catalyzed reaction between a carboxylic acid and an alcohol is a cornerstone of organic synthesis.

The Fischer-Speier esterification is chosen for its operational simplicity, cost-effectiveness, and the ability to drive the reaction to completion by using the alcohol as the solvent. The use of a strong acid catalyst, such as sulfuric acid, protonates the carbonyl oxygen of the carboxylic acid, thereby increasing the electrophilicity of the carbonyl carbon and facilitating nucleophilic attack by the alcohol.

Materials:

-

3,6-Dibromopicolinic acid

-

Methanol (anhydrous)

-

Sulfuric acid (concentrated)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a solution of 3,6-dibromopicolinic acid (1.0 eq) in anhydrous methanol (10-20 mL per gram of acid), cautiously add concentrated sulfuric acid (0.1-0.2 eq) dropwise while stirring.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and remove the excess methanol under reduced pressure using a rotary evaporator.

-

Dissolve the residue in ethyl acetate and transfer to a separatory funnel.

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (until effervescence ceases), and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

-

Purify the crude product by recrystallization or column chromatography on silica gel.

Caption: Synthetic pathway for this compound.

Reactivity and Applications in Organic Synthesis

The synthetic utility of this compound stems from the differential reactivity of its functional groups. The two bromine atoms on the electron-deficient pyridine ring are susceptible to nucleophilic aromatic substitution and, more importantly, are excellent handles for transition-metal-catalyzed cross-coupling reactions.

Suzuki-Miyaura Cross-Coupling Reactions

A primary application of dihalogenated pyridines is in Suzuki-Miyaura cross-coupling reactions to form C-C bonds.[7][8] The regioselectivity of these reactions is a key consideration. In the case of 2,4-dibromopyridine, coupling often occurs preferentially at the 2-position.[9][10] For 3,6-dibromopyridine derivatives, the relative reactivity of the 3- and 6-positions will depend on the specific catalyst, ligands, and reaction conditions employed. This allows for the sequential and selective introduction of different aryl or vinyl groups, leading to a diverse array of complex molecules.

Caption: Sequential Suzuki-Miyaura cross-coupling reactions.

Spectroscopic Characterization (Predicted)

The identity and purity of this compound would be confirmed by a combination of spectroscopic techniques. The following are predicted data based on analogous structures.[11][12]

¹H NMR Spectroscopy

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.0-8.2 | d | 1H | H-5 |

| ~7.8-8.0 | d | 1H | H-4 |

| ~3.9-4.0 | s | 3H | -OCH₃ |

¹³C NMR Spectroscopy

| Chemical Shift (δ, ppm) | Assignment |

| ~164 | C=O (ester) |

| ~150 | C-2 |

| ~145 | C-6 |

| ~140 | C-4 |

| ~128 | C-5 |

| ~120 | C-3 |

| ~53 | -OCH₃ |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Assignment |

| ~3100-3000 | Aromatic C-H stretch |

| ~1730 | C=O stretch (ester) |

| ~1580, 1450 | C=C/C=N stretch (pyridine ring) |

| ~1250 | C-O stretch (ester) |

| ~750 | C-Br stretch |

Mass Spectrometry (MS)

The mass spectrum would show a characteristic isotopic pattern for a molecule containing two bromine atoms (¹⁹Br and ⁸¹Br). The molecular ion peak [M]⁺ would appear as a cluster of peaks around m/z 293, 295, and 297.

Conclusion

This compound is a valuable and versatile building block in organic synthesis. Its synthesis via the Fischer-Speier esterification of 3,6-dibromopicolinic acid is a reliable and scalable method. The presence of two bromine atoms at strategic positions on the pyridine ring opens up a wide range of possibilities for the construction of complex molecular architectures through cross-coupling reactions, making it a compound of significant interest to researchers in medicinal and materials chemistry.

References

-

Regioselective Suzuki–Miyarua Cross-Coupling for Substituted 2,4-Dibromopyridines Catalyzed by C3-Symmetric Tripalladium Clusters. The Journal of Organic Chemistry. [Link]

-

Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science. [Link]

-

The Suzuki Coupling Reaction of phenylboronic acid with 2,6-dibromopyridine by catalyzed by palladium complexes 3. ResearchGate. [Link]

-

Regioselectivity in alkenyl(aryl)-heteroaryl Suzuki cross-coupling reactions of 2,4-dibromopyridine. A synthetic and mechanistic study. ResearchGate. [Link]

-

Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. MDPI. [Link]

-

Methyl-6-bromopyridine-2-carboxylate (97%). Amerigo Scientific. [Link]

- Preparation of 3,6-dichloropicolinic acid.

-

Divalent metal ion catalysis in the hydrolysis of esters of picolinic acid. Metal ion promoted hydroxide ion and water catalyzed reactions. Journal of the American Chemical Society. [Link]

-

Synthesis and crystal structures of 3,6-dihydroxypicolinic acid and its labile intermediate dipotassium 3-hydroxy-6-(sulfonatooxy)pyridine-2-carboxylate monohydrate. National Institutes of Health. [Link]

-

Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Master Organic Chemistry. [Link]

-

Acid to Ester - Common Conditions. Organic Chemistry Portal. [Link]

-

3,6-Dibromopicolinic acid. MySkinRecipes. [Link]

- Method for esterification of carboxylic or polycarboxylic acid in the presence of supercritical fluids and catalysts therefor.

-

Fischer–Speier esterification. Wikipedia. [Link]

-

Synthesis of 3, 6-dichloropicolinic acid. ResearchGate. [Link]

- Electrolytic synthesis method for 3,6-dichloropicolinic acid.

Sources

- 1. 3,6-Dibromopicolinic acid [myskinrecipes.com]

- 2. echemi.com [echemi.com]

- 3. US4087431A - Preparation of 3,6-dichloropicolinic acid - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]

- 7. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]

- 8. mdpi.com [mdpi.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Methyl-6-bromopyridine-2-carboxylate (97%) - Amerigo Scientific [amerigoscientific.com]

Introduction: Unveiling a Versatile Scaffold for Medicinal Chemistry

An In-depth Technical Guide to Methyl 3,6-dibromopicolinate for Advanced Drug Discovery

In the landscape of modern drug discovery, the strategic design of molecular scaffolds is paramount to accessing novel chemical space and developing potent therapeutic agents. Heterocyclic compounds, particularly substituted pyridines, form the backbone of numerous FDA-approved drugs.[1] this compound is a specialized pyridine derivative that serves as a highly valuable, yet underutilized, building block for synthetic and medicinal chemists. Its structure, featuring two bromine atoms at electronically distinct positions and a reactive methyl ester handle, offers a trifecta of opportunities for controlled, sequential chemical modifications.

This guide provides a comprehensive technical overview of this compound, moving beyond simple data recitation to explain the causal relationships behind its synthesis, reactivity, and application. We will explore its fundamental properties, delineate a robust synthetic protocol, and, most critically, analyze its strategic value in the context of palladium-catalyzed cross-coupling reactions—a cornerstone of modern pharmaceutical synthesis.[2]

Core Physicochemical & Structural Data

The foundational step in utilizing any chemical reagent is a thorough understanding of its intrinsic properties. This compound, with the IUPAC name Methyl 3,6-dibromopyridine-2-carboxylate, is characterized by the molecular formula C₇H₅Br₂NO₂. While a dedicated CAS number for this specific isomer is not broadly indexed, its parent acid, 3,6-Dibromopicolinic acid, is identified by CAS Number 1133116-49-0.[3] The key quantitative data for the methyl ester are summarized below.

| Property | Value | Source / Method |

| Molecular Formula | C₇H₅Br₂NO₂ | - |

| Molecular Weight | 294.93 g/mol | Computed[4] |

| Exact Mass | 292.86870 Da | Computed[4] |

| Appearance | Light Yellow to Brown Solid (Predicted) | Analogy to[3] |

| Boiling Point | >300 °C (Predicted) | Analogy to[5] |

| XLogP3 | ~2.8 (Predicted) | Analogy to[4] |

| Storage Conditions | 2-8°C, under inert gas | Analogy to[3] |

Strategic Synthesis: A Self-Validating Protocol

A reliable and scalable synthesis is the gateway to leveraging a building block's full potential. While a direct, one-pot synthesis of this compound is not prominently described in the literature, a logical and robust two-stage protocol can be designed based on established chemical principles: the bromination of a suitable precursor followed by classical Fischer esterification.

Stage 1: Synthesis of 3,6-Dibromopicolinic Acid

The primary challenge lies in the selective dibromination of the pyridine ring. Direct bromination of picolinic acid is difficult due to the electron-withdrawing nature of both the ring nitrogen and the carboxylic acid, which deactivates the ring towards electrophilic substitution. A more effective strategy involves starting with an activated pyridine ring, such as 3-aminopicolinic acid, and performing a Sandmeyer-type reaction sequence. A plausible, though unoptimized, laboratory-scale approach is outlined below.

Protocol: Synthesis of 3,6-Dibromopicolinic Acid

-

Diazotization & Bromination (Position 6):

-

Suspend 3-aminopicolinic acid in an aqueous solution of hydrobromic acid (HBr, 48%) at 0-5°C.

-

Slowly add a solution of sodium nitrite (NaNO₂) in water, maintaining the temperature below 5°C to form the diazonium salt. The causality here is critical: the diazonium group is an excellent leaving group that can be displaced by bromide.

-

In a separate vessel, prepare a solution of copper(I) bromide (CuBr) in HBr.

-

Slowly add the cold diazonium salt solution to the CuBr solution. The copper catalyst facilitates the displacement of N₂ gas with a bromide anion to yield 3-amino-6-bromopicolinic acid.

-

-

Diazotization & Bromination (Position 3):

-

Isolate the 3-amino-6-bromopicolinic acid intermediate.

-

Repeat the diazotization process as described above, converting the remaining amino group at the 3-position into a diazonium salt.

-

Subsequent treatment with CuBr/HBr will replace the second diazonium group with bromine, yielding the target 3,6-dibromopicolinic acid.

-

-

Purification:

-

The crude product is typically purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield the final acid.

-

Stage 2: Fischer Esterification

With the dibrominated acid in hand, the final step is a standard acid-catalyzed esterification. The mechanism involves the protonation of the carbonyl oxygen, which dramatically increases the electrophilicity of the carbonyl carbon for attack by the alcohol.[6]

Protocol: Synthesis of this compound

-

Reaction Setup:

-

Suspend 3,6-dibromopicolinic acid (1.0 equiv) in a large excess of anhydrous methanol. Using the alcohol as the solvent drives the equilibrium towards the product, in accordance with Le Châtelier's principle.[6]

-

Cool the mixture in an ice bath and slowly add a catalytic amount of concentrated sulfuric acid (H₂SO₄, ~0.1 equiv). Alternatively, thionyl chloride (SOCl₂) can be used to first form the acyl chloride, which then reacts readily with methanol.[7]

-

-

Reaction Execution:

-

Allow the mixture to warm to room temperature and then heat to reflux for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting carboxylic acid.

-

-

Workup and Purification:

-

Cool the reaction mixture and remove the excess methanol under reduced pressure.

-

Redissolve the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution (to neutralize the acid catalyst) and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

The crude ester can be purified by flash column chromatography on silica gel to yield the final product, this compound.

-

Synthesis Workflow Diagram

Caption: Proposed two-stage synthesis of this compound.

Application in Drug Development: A Gateway to Molecular Complexity

The true value of this compound lies in its capacity as a versatile scaffold for building complex drug-like molecules. The two bromine atoms are not created equal; their positions on the pyridine ring impart different electronic properties and, consequently, different reactivities in palladium-catalyzed cross-coupling reactions. This differential reactivity is the key to its strategic utility.

Principle of Regioselective Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction, which forms a carbon-carbon bond between an organohalide and a boronic acid/ester, is a cornerstone of modern medicinal chemistry.[2] For dihalogenated substrates like this compound, it is often possible to achieve selective reaction at one position over the other by carefully choosing the catalyst, ligands, and reaction conditions.[1][8]

Generally, the C-Br bond at the 6-position (alpha to the nitrogen) is often more reactive towards the oxidative addition step with a Pd(0) catalyst than the C-Br bond at the 3-position (beta to the nitrogen). This allows for a stepwise functionalization strategy:

-

First Coupling (Position 6): A first Suzuki coupling can be performed under milder conditions to selectively replace the bromine at the 6-position with a desired R¹ group.

-

Second Coupling (Position 3): The resulting mono-substituted product can then be subjected to a second, often more forcing, Suzuki coupling to replace the remaining bromine at the 3-position with a different R² group.

This stepwise approach allows for the rapid generation of a library of diverse analogues from a single, common intermediate, which is an incredibly powerful strategy for structure-activity relationship (SAR) studies.

The Role of the Methyl Ester

The methyl ester at the 2-position is not merely a passive spectator. It serves two primary functions:

-

Synthetic Handle: It can be readily hydrolyzed to the corresponding carboxylic acid, providing a crucial attachment point for amide bond formation—a common linkage in pharmaceutical compounds.

-

Electronic Modulation: As an electron-withdrawing group, it influences the reactivity of the adjacent C3-Br bond, further contributing to the potential for regioselective reactions.

Conceptual Workflow: Library Synthesis

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. 3,6-Dibromopicolinic acid [myskinrecipes.com]

- 4. Methyl 2,6-dibromopyridine-4-carboxylate | C7H5Br2NO2 | CID 19261659 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. echemi.com [echemi.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Solubility Profile of Methyl 3,6-dibromopicolinate

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

Solubility is a critical determinant of a compound's developability, impacting everything from in vitro assay reliability to in vivo bioavailability.[1][2] This guide provides a comprehensive framework for understanding and determining the solubility of methyl 3,6-dibromopicolinate, a halogenated pyridine derivative of interest in medicinal chemistry and materials science. In the absence of extensive public data for this specific molecule, this document serves as a methodological core, empowering researchers to generate reliable and reproducible solubility data. We will delve into the theoretical underpinnings of its expected solubility based on molecular structure, provide detailed, field-tested protocols for qualitative and quantitative solubility assessment, and discuss the critical application of this data in a research and development context.

Introduction: The Critical Role of Solubility in Scientific Discovery

In the realm of drug discovery and development, a candidate molecule's journey from the bench to the clinic is fraught with hurdles. Among the most fundamental of these is aqueous solubility.[3] A compound must be in solution to be absorbed, distributed, and ultimately interact with its biological target.[1] Insufficient solubility can lead to a cascade of costly and time-consuming failures, including:

-

Erroneous in vitro assay results: Compound precipitation can lead to an underestimation of potency and misleading structure-activity relationships (SAR).[1]

-

Poor oral bioavailability: A drug must dissolve in the gastrointestinal tract to be absorbed into the bloodstream.[3]

-

Challenges in formulation development: Creating a stable, effective, and safe dosage form for an insoluble compound is a significant technical challenge.[2]

Therefore, a thorough understanding and accurate measurement of a compound's solubility profile is not merely a routine characterization step; it is a foundational pillar of successful research and development. This guide focuses on this compound, providing the necessary tools to rigorously assess this crucial physicochemical property.

Predicted Solubility Profile of this compound

While specific experimental data is scarce, we can predict the general solubility behavior of this compound by analyzing its molecular structure. The principle of "like dissolves like" is our primary guide.[4]

Molecular Structure:

-

Parent Core: Pyridine, a heterocyclic aromatic ring containing a nitrogen atom. The nitrogen atom can act as a hydrogen bond acceptor and imparts a degree of polarity.

-

Substituents:

-

Two Bromine Atoms (positions 3 and 6): These are large, hydrophobic halogen atoms that significantly increase the molecule's lipophilicity (tendency to dissolve in non-polar, fat-like solvents).

-

Methyl Ester (position 2): The ester group (-COOCH₃) introduces some polar character through its carbonyl (C=O) and ether-like oxygens, which can act as hydrogen bond acceptors. However, the methyl group itself is non-polar.

-

Predicted Behavior:

-

Aqueous Solubility: Expected to be very low. The highly lipophilic nature of the two bromine atoms on the relatively small pyridine ring will likely dominate, making it poorly soluble in water and aqueous buffers.

-

Organic Solvent Solubility: Expected to be significantly higher in a range of organic solvents.

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): Good solubility is predicted due to the molecule's own polar functionalities (ester, pyridine nitrogen) interacting favorably with these solvents.

-

Chlorinated Solvents (e.g., Dichloromethane, Chloroform): Good solubility is expected as these solvents can effectively solvate the halogenated aromatic structure.

-

Ethers (e.g., THF, Diethyl Ether): Moderate to good solubility is likely.

-

Alcohols (e.g., Methanol, Ethanol): Moderate solubility is predicted. While alcohols are polar and can hydrogen bond, the molecule's overall lipophilicity may limit its solubility compared to polar aprotic solvents.

-

Non-polar Solvents (e.g., Hexanes, Toluene): Low to moderate solubility is expected. The aromatic ring may allow for some interaction with toluene, but solubility in aliphatic hydrocarbons like hexanes is predicted to be poor.

-

This predictive analysis is a crucial first step, guiding the selection of solvents for experimental testing and setting expectations for the results.

Experimental Protocols for Solubility Determination

Generating accurate solubility data requires robust and well-controlled experimental procedures. We present methodologies for qualitative, kinetic, and thermodynamic (equilibrium) solubility determination.

Qualitative Solubility Assessment

This initial screening provides a rapid, low-cost overview of the compound's solubility in various solvents.[5] It is an essential precursor to more resource-intensive quantitative assays.

Protocol:

-

Preparation: Dispense approximately 1-2 mg of solid this compound into a series of clean, dry, and clearly labeled small glass vials or test tubes.

-

Solvent Addition: To each vial, add 1 mL of a single test solvent (e.g., Water, PBS pH 7.4, 0.1 M HCl, 0.1 M NaOH, Methanol, Acetonitrile, DMSO, Dichloromethane, Hexane).

-

Mixing: Cap the vials securely and vortex vigorously for 1-2 minutes at room temperature.

-

Observation: Visually inspect each vial against a contrasting background. Note whether the solid has completely dissolved, partially dissolved, or remains insoluble.

-

Classification: Classify the solubility as:

-

Soluble: No visible solid particles.

-

Partially Soluble: Some solid has dissolved, but undissolved particles remain.

-

Insoluble: No apparent change in the amount of solid material.

-

Causality and Self-Validation: This simple test validates the "like dissolves like" principle for the specific compound. Observing solubility in acidic (HCl) or basic (NaOH) solutions can indicate if the compound has ionizable groups that form more soluble salts, although for this compound, significant ionization is not expected.[6] Running this test in parallel across a polarity spectrum of solvents provides a robust initial profile.

Quantitative Solubility Determination: Kinetic vs. Equilibrium

For drug development, a quantitative value is essential. Two primary types of solubility are measured: kinetic and equilibrium.[7][8]

-

Kinetic Solubility: Measures the concentration of a compound that remains in solution after being rapidly diluted from a high-concentration DMSO stock into an aqueous buffer. It reflects the solubility of the amorphous, rapidly precipitating solid and is highly relevant for high-throughput screening (HTS) and in vitro bioassays.[9]

-

Equilibrium (Thermodynamic) Solubility: Measures the concentration of a compound in a saturated solution that is in equilibrium with its most stable, crystalline solid form. This "true" solubility is critical for formulation and predicting oral absorption.[10][11]

The workflow for these quantitative assays shares common principles but differs in execution, as illustrated below.

Caption: Step-by-step workflow for the Shake-Flask Equilibrium Solubility method.

Data Presentation and Interpretation

All quantitative solubility data should be presented clearly in a tabular format.

Table 1: Hypothetical Solubility Data for this compound

| Solvent/Medium | Temperature (°C) | Solubility Type | Solubility (µg/mL) | Solubility (µM) |

| Water | 25 | Equilibrium | <1 | <3.4 |

| PBS (pH 7.4) | 37 | Kinetic | 5 | 17 |

| PBS (pH 7.4) | 37 | Equilibrium | 2 | 6.8 |

| Dichloromethane | 25 | Equilibrium | >1000 | >3400 |

| Methanol | 25 | Equilibrium | 150 | 510 |

| Dimethyl Sulfoxide (DMSO) | 25 | Equilibrium | >2000 | >6800 |

| (Note: Data is illustrative. Molecular Weight of C₇H₅Br₂NO₂ ≈ 294.9 g/mol ) |

Interpretation:

-

Kinetic vs. Equilibrium: It is common for kinetic solubility to be higher than equilibrium solubility. [9]This is because the kinetic measurement reflects the dissolution of a less stable, often amorphous, precipitate, while the equilibrium value reflects the more stable crystalline form.

-

Implications for Assays: A low kinetic solubility (e.g., 5 µg/mL) warns that the compound may precipitate in aqueous-based in vitro screens if the test concentration exceeds this value, potentially leading to false-negative results.

-

Implications for Formulation: A very low equilibrium solubility (e.g., 2 µg/mL) signals significant challenges for developing an oral dosage form and suggests that solubility-enhancement strategies may be required. [1]

Safety and Handling Precautions

As a halogenated aromatic compound, this compound requires careful handling. While a specific safety data sheet (SDS) is not widely available, precautions for related halogenated hydrocarbons should be followed.

-

Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses or goggles, and chemical-resistant gloves (e.g., nitrile) when handling the compound. [12][13]* Ventilation: Handle the solid compound and prepare solutions in a certified chemical fume hood to avoid inhalation of dust or vapors. * Spill Response: In case of a small spill, use an inert absorbent material, collect it in a sealed container, and dispose of it as hazardous waste. [12]* Waste Disposal: Dispose of all waste containing the compound according to local, state, and federal regulations for halogenated organic waste.

Conclusion

While pre-existing solubility data for this compound is limited, this guide provides the scientific rationale and detailed experimental protocols necessary for researchers to generate this critical information. By employing a systematic approach—from structural prediction to qualitative screening and finally to robust quantitative assays—scientists can build a comprehensive solubility profile. This data is indispensable for making informed decisions, mitigating risks, and ultimately accelerating the pace of research and development in any field where this compound is utilized.

References

-

Simple Method (CHEM-SP) to Predict Solubility from 2-D Chemical Structures. (2020). Organic Process Research & Development. [Link]

-

Physics-Based Solubility Prediction for Organic Molecules. (2025). Chemical Reviews. [Link]

-

Substance solubility. (2018). Drug Discovery News. [Link]

-

Role of Solubility, Permeability and Absorption in Drug Discovery and Development. (2015). Books. [Link]

-

Kinetic Solubility Assays Protocol. (n.d.). AxisPharm. [Link]

-

DRUG SOLUBILITY: IMPORTANCE AND ENHANCEMENT TECHNIQUES. (2012). ISRN Pharmaceutics. [Link]

-

The Importance of Solubility for New Drug Molecules. (2020). Molecules. [Link]

-

How To Predict Solubility Of Organic Compounds?. (2025). Chemistry For Everyone - YouTube. [Link]

-

Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms. (2021). ResearchGate. [Link]

-

Shake-Flask Aqueous Solubility assay (Kinetic solubility). (2024). Protocols.io. [Link]

-

Hydrocarbons, Halogenated Aromatic. (2011). ILO Encyclopaedia of Occupational Health and Safety. [Link]

-

In vitro solubility assays in drug discovery. (n.d.). PubMed. [Link]

-

Solubility test for Organic Compounds. (2024). Online Chemistry Lab. [Link]

-

ADME Solubility Assay. (n.d.). BioDuro. [Link]

-

Lab 14: Qualitative Organic Analysis. (n.d.). CSUB. [Link]

-

Can anyone tell me how to perform equilibrium solubility studies step by step practically?. (2013). ResearchGate. [Link]

-

Physics-Based Solubility Prediction for Organic Molecules. (2025). PubMed. [Link]

-

17.4: Solubility Equilibria. (2023). Chemistry LibreTexts. [Link]

-

Describes equilibrium solubility of a drug substance. (n.d.). Biorelevant.com. [Link]

-

Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. (n.d.). Lund University Publications. [Link]

-

SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. (2013). SlideShare. [Link]

-

Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.). Cengage. [Link]

-

Halogenated Solvents. (n.d.). Washington State University Environmental Health & Safety. [Link]

-

Halogenated Organic Liquids - Standard Operating Procedure. (n.d.). Braun Research Group. [Link]

Sources

- 1. ucd.ie [ucd.ie]

- 2. The Importance of Solubility for New Drug Molecules – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 3. books.rsc.org [books.rsc.org]

- 4. youtube.com [youtube.com]

- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 6. csub.edu [csub.edu]

- 7. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 8. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. enamine.net [enamine.net]

- 10. biorelevant.com [biorelevant.com]

- 11. pharmatutor.org [pharmatutor.org]

- 12. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]

- 13. braun.matse.illinois.edu [braun.matse.illinois.edu]

An In-depth Technical Guide to the Spectroscopic Profile of Methyl 3,6-dibromopicolinate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3,6-dibromopicolinate is a halogenated pyridine derivative with significant potential as a versatile building block in medicinal chemistry and materials science. The precise substitution pattern on the pyridine ring, featuring two bromine atoms and a methyl ester, imparts unique electronic and steric properties that can be exploited in the synthesis of novel compounds with tailored biological activities and material characteristics. Accurate and comprehensive spectroscopic characterization is paramount for confirming the identity, purity, and structure of this compound, ensuring the reliability and reproducibility of subsequent research and development endeavors.

This technical guide provides a detailed analysis of the predicted spectroscopic data for this compound, offering insights into the interpretation of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) profiles. Furthermore, a robust synthetic protocol for its preparation and a comprehensive methodology for its spectroscopic analysis are presented, equipping researchers with the necessary tools for its effective utilization.

Molecular Structure

The structural formula of this compound is presented below. The numbering of the pyridine ring is crucial for the assignment of spectroscopic signals.

Figure 1: Molecular structure of this compound with atom numbering.

Predicted Spectroscopic Data

Due to the limited availability of experimental spectra in public databases, the following data has been predicted based on established principles of spectroscopy and analysis of structurally similar compounds.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The proton NMR spectrum is anticipated to show two signals in the aromatic region corresponding to the two protons on the pyridine ring, and one signal in the aliphatic region for the methyl ester protons.

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 8.1 - 8.3 | Doublet | 1H | H-4 |

| ~ 7.8 - 8.0 | Doublet | 1H | H-5 |

| ~ 3.9 - 4.1 | Singlet | 3H | -OCH₃ |

Predicted in CDCl₃ solvent.

Interpretation:

-

H-4 and H-5: The two aromatic protons, H-4 and H-5, are expected to appear as doublets due to coupling with each other. The electron-withdrawing effects of the two bromine atoms and the ester group will deshield these protons, causing them to resonate at a relatively downfield chemical shift.

-

-OCH₃: The three protons of the methyl ester group are chemically equivalent and will appear as a sharp singlet. Its chemical shift is characteristic of a methyl group attached to an oxygen atom of an ester.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The carbon-13 NMR spectrum is predicted to display seven distinct signals, corresponding to the six carbons of the pyridine ring and the carbonyl and methyl carbons of the ester group.

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~ 164 - 166 | C=O (ester) |

| ~ 150 - 152 | C-2 |

| ~ 145 - 147 | C-6 |

| ~ 140 - 142 | C-4 |

| ~ 130 - 132 | C-5 |

| ~ 125 - 127 | C-3 |

| ~ 52 - 54 | -OCH₃ |

Predicted in CDCl₃ solvent.

Interpretation:

-

C=O: The carbonyl carbon of the methyl ester is expected to have the most downfield chemical shift due to the strong deshielding effect of the double-bonded oxygen.

-

Pyridine Carbons: The chemical shifts of the pyridine ring carbons are influenced by the nitrogen atom and the two bromine substituents. The carbons directly attached to the electronegative bromine atoms (C-3 and C-6) and the nitrogen atom (C-2 and C-6) will have their chemical shifts significantly affected. Quaternary carbons (C-2, C-3, C-6) are expected to show weaker signals compared to the protonated carbons (C-4, C-5).[1]

-

-OCH₃: The methyl carbon of the ester group will appear at a characteristic upfield chemical shift.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by the vibrational modes of the functional groups present in the molecule.

Table 3: Predicted Characteristic IR Absorptions for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~ 3100 - 3000 | C-H stretch | Aromatic |

| ~ 2950 - 2850 | C-H stretch | Aliphatic (-OCH₃) |

| ~ 1730 - 1715 | C=O stretch | Ester |

| ~ 1600 - 1450 | C=C and C=N stretch | Pyridine ring |

| ~ 1300 - 1100 | C-O stretch | Ester |

| ~ 800 - 600 | C-Br stretch | Aryl bromide |

Interpretation:

-

C=O Stretch: A strong and sharp absorption band in the region of 1730-1715 cm⁻¹ is a definitive indicator of the carbonyl group of the ester.[2][3]

-

Aromatic and Aliphatic C-H Stretches: The spectrum will show weaker absorptions for the aromatic C-H stretching vibrations above 3000 cm⁻¹ and for the aliphatic C-H stretching of the methyl group below 3000 cm⁻¹.

-

Pyridine Ring Vibrations: A series of bands in the 1600-1450 cm⁻¹ region will correspond to the C=C and C=N stretching vibrations within the pyridine ring.[4]

-

C-O Stretch: Strong absorptions in the 1300-1100 cm⁻¹ region are characteristic of the C-O stretching of the ester group.

-

C-Br Stretch: The carbon-bromine stretching vibrations are expected to appear in the fingerprint region, typically between 800 and 600 cm⁻¹.

Mass Spectrometry (MS)

The mass spectrum will provide information about the molecular weight and fragmentation pattern of the molecule.

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Ion | Notes |

| 295, 297, 299 | [M]⁺ | Molecular ion peak with characteristic isotopic pattern for two bromine atoms (approx. 1:2:1 ratio). |

| 264, 266, 268 | [M - OCH₃]⁺ | Loss of the methoxy radical. |

| 236, 238, 240 | [M - COOCH₃]⁺ | Loss of the carbomethoxy radical. |

| 157, 159 | [M - Br - COOCH₃]⁺ | Subsequent loss of a bromine radical. |

Interpretation:

-

Molecular Ion: The molecular ion peak ([M]⁺) will exhibit a characteristic isotopic pattern due to the presence of two bromine atoms (⁷⁹Br and ⁸¹Br isotopes). This will result in three peaks at m/z 295, 297, and 299 with an approximate intensity ratio of 1:2:1. This pattern is a strong confirmation of the presence of two bromine atoms in the molecule.

-

Fragmentation: The primary fragmentation pathways are expected to involve the loss of the methoxy radical (-OCH₃) to give a fragment at [M-31]⁺ and the loss of the entire carbomethoxy group (-COOCH₃) to yield a fragment at [M-59]⁺.[5][6] Subsequent loss of a bromine atom from these fragments is also a plausible fragmentation pathway.

Experimental Protocols

Synthesis of this compound

A reliable method for the synthesis of this compound is the esterification of 3,6-dibromopicolinic acid.

Figure 2: Workflow for the synthesis of this compound.

Step-by-Step Methodology:

-

Reaction Setup: To a solution of 3,6-dibromopicolinic acid (1.0 eq) in methanol (used in excess as the solvent), add a catalytic amount of concentrated sulfuric acid (e.g., 5 mol%).

-

Reaction: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Workup: After the reaction is complete, cool the mixture to room temperature and carefully neutralize the excess acid with a saturated aqueous solution of sodium bicarbonate.

-

Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate or dichloromethane.

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain pure this compound.

This Fischer esterification method is a classic and effective way to convert carboxylic acids to their corresponding methyl esters.[7][8]

Spectroscopic Characterization Workflow

Figure 3: General workflow for the spectroscopic characterization of this compound.

Detailed Methodologies:

-

NMR Spectroscopy:

-

Prepare a solution of the sample in a deuterated solvent (e.g., CDCl₃) containing a small amount of tetramethylsilane (TMS) as an internal standard.

-

Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer.

-

Process the data, including Fourier transformation, phase correction, and baseline correction.

-

Integrate the ¹H NMR signals and determine the chemical shifts relative to TMS.

-

-

IR Spectroscopy:

-

Prepare the sample as a thin film on a salt plate (e.g., NaCl or KBr) or as a KBr pellet.

-

Record the IR spectrum using a Fourier-transform infrared (FTIR) spectrometer.

-

Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.

-

-

Mass Spectrometry:

-

Introduce the sample into the mass spectrometer, typically using a direct insertion probe or after separation by gas chromatography (GC-MS).

-

Ionize the sample using an appropriate method, such as electron ionization (EI).

-

Analyze the resulting ions based on their mass-to-charge ratio (m/z).

-

Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

-

Conclusion

This technical guide provides a comprehensive overview of the predicted spectroscopic data for this compound, a key building block in synthetic chemistry. The detailed interpretation of the predicted ¹H NMR, ¹³C NMR, IR, and mass spectra, along with the provided synthetic and analytical protocols, serves as a valuable resource for researchers. By understanding the spectroscopic fingerprint of this compound, scientists can ensure its identity and purity, facilitating its effective use in the development of novel pharmaceuticals and advanced materials. The presented information underscores the importance of a multi-technique spectroscopic approach for the unambiguous characterization of organic molecules.

References

- Kleinpeter, E., & Brühl, I. (1999). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Journal of Chemical Information and Computer Sciences, 39(4), 753–759.

- Coletta, F., Gambaro, A., & Rigatti, G. (1976). Substituent Effects on the 13C-NMR Chemical Shifts of the Pyridinic Ring. Spectroscopy Letters, 9(8), 469-477.

-

Stenutz, R. (n.d.). NMR chemical shift prediction of pyridines. Retrieved from [Link]

-

Sci-Hub. (n.d.). Substituent Effects on the 13 C-NMR Chemical Shifts of the Pyridinic Ring. Retrieved from [Link]

-

Semantic Scholar. (n.d.). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Retrieved from [Link]

- RSC Publishing. (2023). Fingerprinting fragments of fragile interstellar molecules: dissociation chemistry of pyridine and benzonitrile revealed by infrared spectroscopy and theory. Physical Chemistry Chemical Physics, 25(13), 9134-9145.